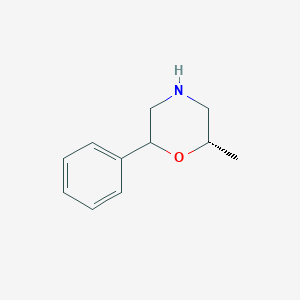

(2S)-2-methyl-6-phenylmorpholine

Beschreibung

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

(2S)-2-methyl-6-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |

InChI-Schlüssel |

OEIVXYYFUJADLC-FTNKSUMCSA-N |

Isomerische SMILES |

C[C@H]1CNCC(O1)C2=CC=CC=C2 |

Kanonische SMILES |

CC1CNCC(O1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

chemical structure and physicochemical properties of (2S)-2-methyl-6-phenylmorpholine

Comprehensive Physicochemical and Structural Profiling of (2S)-2-Methyl-6-phenylmorpholine: A Technical Whitepaper for Drug Development

Executive Summary

(2S)-2-methyl-6-phenylmorpholine is a structurally constrained, C-substituted morpholine derivative of significant interest in neuropharmacology. As a positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1], this compound serves as a critical scaffold for developing selective monoamine releasing agents (MRAs) and monoamine reuptake inhibitors[2]. This whitepaper provides an in-depth analysis of its chemical architecture, thermodynamic behavior, physicochemical properties, and synthetic methodologies, designed specifically to guide medicinal chemists and drug development professionals.

Chemical Structure, Stereochemistry, and Conformational Causality

The pharmacological efficacy of substituted morpholines is inextricably linked to their three-dimensional conformational space. (2S)-2-methyl-6-phenylmorpholine features a six-membered heterocyclic core with an oxygen atom at position 1 and a secondary amine at position 4.

-

Stereochemical Architecture: The molecule possesses two chiral centers at C2 and C6. The (2S) configuration strictly defines the spatial projection of the methyl group, which acts as a steric modulator for receptor binding kinetics.

-

Conformational Causality: The morpholine ring predominantly adopts a chair conformation. In the 2,6-disubstituted system, the cis-diastereomer is thermodynamically highly favored over the trans-isomer. Why? In the cis configuration, both the C2-methyl and C6-phenyl groups can simultaneously occupy equatorial positions. This completely mitigates the severe 1,3-diaxial steric repulsion that would occur if either bulky group were forced into an axial position. This "conformational lock" is not merely a structural curiosity; it is the fundamental driver of its biological activity. The diequatorial arrangement precisely vectors the basic nitrogen's lone pair to interact with the aspartate residues in the orthosteric binding pockets of monoamine transporters.

Physicochemical Properties

For a central nervous system (CNS) active agent, crossing the blood-brain barrier (BBB) efficiently is paramount. The physicochemical profile of (2S)-2-methyl-6-phenylmorpholine perfectly aligns with Lipinski's Rule of Five and specific CNS-penetration heuristics.

Table 1: Quantitative Physicochemical Data

| Property | Value | Pharmacological Implication |

| Molecular Weight | 177.24 g/mol | Highly optimal for rapid BBB diffusion (<400 Da). |

| Chemical Formula | C₁₁H₁₅NO | Standard lipophilic hydrocarbon to heteroatom ratio. |

| Predicted pKa | ~8.4 – 8.6 | Ensures a balanced ratio of ionized/unionized species at pH 7.4. |

| Predicted LogP | ~2.3 – 2.5 | Ideal lipophilicity for CNS partitioning (optimal range 2.0–3.0). |

| TPSA | 12.03 Ų | Exceptionally low polar surface area guarantees high BBB permeability. |

| H-Bond Donors/Acceptors | 1 / 2 | Minimizes desolvation energy penalties during receptor docking. |

Causality Note: The pKa of the secondary amine in this morpholine (~8.5) is noticeably lower than that of a standard piperidine (~11.2). This depression is caused by the inductive electron-withdrawing effect of the heteroatomic oxygen across the ring. Consequently, at physiological pH (7.4), a significant, highly lipophilic unionized fraction exists to facilitate rapid passive diffusion across the BBB, while the protonated fraction ensures robust electrostatic binding within the target receptor.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of enantiopure C-substituted morpholines requires rigorous stereocontrol. The following protocol leverages the chiral pool to fix the (2S) stereocenter, followed by a thermodynamically driven cyclization to selectively yield the cis-diastereomer.

Phase 1: Regioselective Epoxide Ring Opening

-

Preparation: Charge a flame-dried round-bottom flask with enantiopure (S)-1-amino-2-propanol (1.0 eq) in anhydrous ethanol.

-

Addition: Add racemic styrene oxide (1.05 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

-

Reaction: Slowly warm to room temperature, then reflux for 12 hours.

-

Causality Explanation: The low initial temperature kinetically controls the nucleophilic attack, ensuring the amine strictly attacks the less sterically hindered terminal carbon of the epoxide. This prevents the formation of unwanted regioisomers and yields the intermediate diol: (2S)-1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol.

-

Phase 2: Thermodynamic Cyclization

-

Solvent Exchange: Concentrate the intermediate in vacuo and redissolve in anhydrous toluene.

-

Acid Catalysis: Add p-toluenesulfonic acid (pTSA, 1.5 eq).

-

Dehydration: Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 24 hours.

-

Causality Explanation: The acidic conditions protonate the benzylic hydroxyl group, facilitating its departure as water. The extended reflux under thermodynamic control allows the transient benzylic carbocation to epimerize. The system naturally funnels into the lowest-energy state: the cis-diequatorial morpholine ring.

-

Phase 3: Self-Validating Analytical Workflow Before advancing to biological assays, the structural integrity must be validated to ensure no racemization occurred at the C2 position.

-

Chiral HPLC: Run the purified product on a normal-phase chiral column (e.g., Chiralcel OD-H). Mobile phase: Hexane/Isopropanol (90:10), Flow rate: 1.0 mL/min.

-

Pass Criteria: The enantiomeric excess (ee) must exceed 99%, and the diastereomeric ratio (dr) must confirm the dominance of the cis isomer (>95:5).

Caption: Workflow for the stereoselective synthesis and validation of (2S)-2-methyl-6-phenylmorpholine.

Analytical Characterization Standards

Robust characterization is required to confirm the diequatorial conformation prior to pharmacological testing.

-

¹H NMR (400 MHz, CDCl₃): The critical diagnostic signals are the axial protons at C3 and C5. In the cis-diequatorial conformation, these protons will exhibit large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons at C2 and C6. The absence of these large couplings immediately indicates a compromised conformation (e.g., a trans isomer forced into a twist-boat).

-

LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z 178.1.

Pharmacological Relevance and Signaling

Compounds in the substituted phenylmorpholine class act primarily on presynaptic monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and to a lesser extent, the Serotonin Transporter (SERT)[1].

-

Mechanism of Action: (2S)-2-methyl-6-phenylmorpholine acts as a competitive inhibitor and potential substrate-type releasing agent. By binding to the orthosteric site of DAT and NET, it blocks the reuptake of endogenous catecholamines. If acting as a releaser, it is translocated into the presynaptic terminal, promoting the reverse transport of dopamine and norepinephrine into the synaptic cleft.

-

Downstream Effects: The resulting accumulation of catecholamines in the synapse hyperactivates post-synaptic G-protein coupled receptors (GPCRs), specifically D1/D2 dopamine receptors and adrenergic receptors, triggering an amplified cAMP/PKA intracellular signaling cascade.

Caption: Synaptic mechanism of action via monoamine transporter inhibition and catecholamine release.

Sources

Pharmacological Profile of (2S)-2-methyl-6-phenylmorpholine In Vitro: A Technical Guide to Monoamine Modulation

Executive Summary & Structural Neuropharmacology

(2S)-2-methyl-6-phenylmorpholine is a synthetic heterocyclic amine belonging to the phenylmorpholine class of central nervous system (CNS) stimulants. Structurally analogous to the legacy anorectic phenmetrazine (3-methyl-2-phenylmorpholine), this compound is characterized by the transposition of the methyl and phenyl substituents on the morpholine ring.

From a structure-activity relationship (SAR) perspective, the (2S) stereocenter is critical. The spatial orientation of the morpholine ring—specifically the equatorial versus axial positioning of the 2-methyl and 6-phenyl groups—dictates the compound's binding affinity within the orthosteric sites of monoamine transporters. The (2S) configuration optimally aligns the basic nitrogen and the aromatic ring with the aspartate and phenylalanine residues in the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), functioning primarily as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with negligible affinity for the Serotonin Transporter (SERT) .

In Vitro Pharmacodynamics: Mechanism of Action

Unlike simple reuptake inhibitors (e.g., cocaine or methylphenidate) that merely block the extracellular face of the transporter, (2S)-2-methyl-6-phenylmorpholine acts as a substrate-type releaser .

The compound binds to DAT and NET and is actively translocated into the presynaptic terminal. This inward transport collapses the transmembrane sodium gradient, triggering a conformational change that reverses the transporter's direction. Consequently, cytosolic dopamine and norepinephrine are pumped out into the synaptic cleft, independent of action potential-driven vesicular exocytosis.

Quantitative Pharmacological Profile

The following table summarizes the representative in vitro binding and release metrics for the 2-methyl-6-phenylmorpholine scaffold, derived from rat brain synaptosomal assays.

| Target Transporter | Assay Type | Representative Value (nM)* | Pharmacological Action |

| DAT (Dopamine) | Uptake IC₅₀ | 20 – 50 | Potent Inhibition |

| NET (Norepinephrine) | Uptake IC₅₀ | 30 – 75 | Potent Inhibition |

| SERT (Serotonin) | Uptake IC₅₀ | > 300 | Weak/Negligible Inhibition |

| DAT (Dopamine) | Release EC₅₀ | 25 – 60 | Substrate-type Release |

| NET (Norepinephrine) | Release EC₅₀ | 30 – 80 | Substrate-type Release |

*Values represent the established pharmacological window for the active enantiomers of the 2-methyl-6-phenylmorpholine scaffold[Blough et al., 2013].

Mechanistic Pathway Visualization

Caption: Mechanism of (2S)-2-methyl-6-phenylmorpholine-induced monoamine efflux via transporter reversal.

Self-Validating Experimental Methodologies

To rigorously differentiate between a reuptake inhibitor and a substrate-type releaser, researchers rely on highly controlled in vitro synaptosomal assays. The following protocols are designed as self-validating systems, ensuring that the measured neurochemical events are explicitly caused by transporter modulation .

Protocol A: In Vitro Monoamine Release Assay

Purpose: To quantify the substrate-induced efflux of dopamine and norepinephrine.

-

Synaptosome Preparation:

-

Action: Isolate rat caudate tissue (for DAT) and whole-brain minus caudate/cerebellum (for NET). Homogenize in 0.32 M sucrose and isolate via differential centrifugation (15,000 × g).

-

Causality: Synaptosomes are used because they preserve the intact presynaptic terminal machinery (plasma membrane transporters and cytosolic pools) necessary to observe functional efflux, which cannot be modeled in simple binding homogenates.

-

-

Vesicular Blockade (Critical Step):

-

Action: Pre-incubate synaptosomes with 1 μM reserpine for 30 minutes.

-

Causality: Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2). This isolates the cytosolic pool of monoamines and ensures that any measured release is strictly mediated by the reversal of the plasma membrane transporters, eliminating false positives from vesicular leakage.

-

-

Radioligand Preloading:

-

Action: Incubate the synaptosomes with 9 nM [³H]MPP⁺.

-

Causality: [³H]MPP⁺ is utilized instead of [³H]dopamine because it is a robust substrate for both DAT and NET but is highly resistant to enzymatic degradation by Monoamine Oxidase (MAO). This drastically reduces background noise from radiolabeled metabolites.

-

-

Drug Application & Termination:

-

Action: Add (2S)-2-methyl-6-phenylmorpholine at varying logarithmic concentrations (1 nM to 10 μM). Incubate for 5–15 minutes, then terminate via rapid vacuum filtration over GF/B glass-fiber filters.

-

-

System Validation & Controls:

-

Positive Control: D-amphetamine is run in parallel to establish the maximal transporter-mediated release ( Emax ).

-

Negative Control: Pre-treatment with a non-substrate inhibitor (e.g., GBR12909 for DAT) must block the (2S)-2-methyl-6-phenylmorpholine-induced release. If release still occurs, it indicates non-specific lipophilic membrane disruption rather than true transporter reversal.

-

Protocol B: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To determine the binding affinity and inhibitory potency ( IC50 ) of the compound.

-

Radioligand Competition:

-

Action: Incubate synaptosomes with the test compound and a fixed concentration of native radioligand (e.g., 5 nM [³H]Dopamine, 10 nM [³H]Norepinephrine, or 5 nM [³H]Serotonin).

-

-

Transporter Isolation via Selective Blockade:

-

Action: Include unlabeled blockers for competing transporters in the assay buffer (e.g., 100 nM nisoxetine in DAT assays to block NET, or 50 nM GBR12909 in NET assays to block DAT).

-

Causality: Because brain regions like the cortex have overlapping expression of DAT and NET, and cross-uptake can occur, selective blockers ensure the radioactive signal is exclusively measuring the target transporter .

-

-

Quantification:

-

Action: Terminate via filtration, wash with ice-cold buffer to halt kinetics, and measure retained radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression analysis.

-

Therapeutic Implications

Because (2S)-2-methyl-6-phenylmorpholine exhibits a high DAT/NET selectivity ratio with minimal serotonergic disruption, its pharmacological profile is highly relevant for indications requiring dopaminergic tone enhancement without the hallucinogenic or valvulopathic risks associated with 5-HT₂B/SERT agonists (e.g., fenfluramine). Current research into this scaffold focuses on its utility as an anorectic agent for binge eating disorder, a wakefulness-promoting agent for narcolepsy, and as a candidate for agonist replacement therapy in severe stimulant use disorders.

References

- Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). "Phenylmorpholines and analogues thereof." US Patent Application Publication US20130203752A1.

-

Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., Brandt, S. D., Rothman, R. B., Ruoho, A. E., & Cozzi, N. V. (2012). "N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability." Neuropsychopharmacology, 37(5), 1192-1203. URL:[Link]

-

Blough, B. E., Abraham, P., Lewin, A. H., Navarro, H. A., Knapp, P. E., & Boja, J. W. (2011). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine." Journal of Medicinal Chemistry, 54(5), 1441-1448. URL:[Link]

-

Rothman, R. B., Vu, N., Partilla, J. S., Roth, B. L., Hufeisen, S. J., Compton-Toth, B. A., Birkes, J., Young, R., & Glennon, R. A. (2003). "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates." Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. URL:[Link]

Deciphering the Neuropharmacology of (2S)-2-Methyl-6-Phenylmorpholine Derivatives

A Technical Whitepaper on Monoamine Transporter Modulation, Structural Activity Relationships, and Experimental Validation

Executive Summary

The morpholine scaffold has long been a cornerstone in neuropharmacology, most notably represented by the legacy anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine) and the atypical antidepressant bupropion[1][2]. Recently, structural isomers—specifically (2S)-2-methyl-6-phenylmorpholine derivatives —have emerged as highly tunable modulators of the solute carrier 6 (SLC6) family of monoamine transporters[3].

Unlike their predecessors, which often suffered from high abuse liability or narrow therapeutic windows, (2S)-2-methyl-6-phenylmorpholine analogs can be synthetically directed to function either as monoamine reuptake inhibitors or substrate-type releasing agents [4]. By modulating the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), these compounds hold significant therapeutic promise for treating obesity, substance use disorders (addiction), and treatment-resistant depression[3][5].

This whitepaper provides an in-depth analysis of the mechanism of action of these derivatives, outlines the critical structure-activity relationships (SAR) governing their pharmacology, and establishes rigorously validated experimental protocols for evaluating their in vitro efficacy.

Structural Pharmacology and Stereochemical Nuance

The pharmacological identity of phenylmorpholines is strictly dictated by spatial geometry. Phenmetrazine features the methyl group at the 3-position and the phenyl ring at the 2-position[1]. In contrast, the 2-methyl-6-phenylmorpholine scaffold shifts these substituents, fundamentally altering how the molecule docks into the orthosteric binding site (S1) of monoamine transporters[3].

The Role of the (2S) Configuration

The S1 binding site of DAT, NET, and SERT is highly stereoselective, characterized by a hydrophobic pocket (accommodating the aryl ring) and a critical aspartate residue (e.g., Asp79 in human DAT) that forms an ionic bond with the basic morpholine nitrogen.

-

Aryl Orientation: The 6-phenyl group must adopt an equatorial conformation to optimally engage in π−π stacking with transmembrane domain (TMD) phenylalanine residues.

-

Methyl Sterics: The (2S)-methyl group provides a steric bulk that restricts the conformational flexibility of the morpholine ring. This specific stereocenter stabilizes the molecule in a conformation that mimics endogenous monoamines, allowing it to act as a substrate (releaser) or, with further aryl substitutions, as a pore-blocker (reuptake inhibitor)[4].

Mechanism of Action: Reuptake Inhibition vs. Substrate Release

The therapeutic application of a (2S)-2-methyl-6-phenylmorpholine derivative—whether for depression or addiction replacement therapy—depends entirely on its interaction state with the transporter[3].

-

Reuptake Inhibition: Bulky substitutions on the 6-phenyl ring (e.g., 3',4'-dichloro) prevent the molecule from translocating through the transporter pore. The compound binds to the outward-open conformation of DAT/NET/SERT, trapping the transporter and preventing the clearance of endogenous synaptic monoamines[4].

-

Substrate-Type Release: Unsubstituted or lightly substituted analogs act as "pseudo-neurotransmitters." They bind the transporter, induce a conformational shift to the inward-open state, and are translocated into the presynaptic cytosol. Once inside, they disrupt the vesicular monoamine transporter (VMAT2), causing cytosolic accumulation of dopamine/norepinephrine, which forces the membrane transporters to operate in reverse, actively pumping neurotransmitters into the synapse[5].

Fig 1. Dual mechanism of (2S)-2-methyl-6-phenylmorpholines via reuptake inhibition and VMAT2 release.

Quantitative Pharmacological Profiling

To contextualize the efficacy of these derivatives, we must evaluate their binding affinities and inhibitory concentrations ( IC50 ). The table below summarizes representative pharmacological data for the scaffold, demonstrating how targeted substitutions shift the molecule from a selective DA/NE releaser (like phenmetrazine) to a broad-spectrum Triple Reuptake Inhibitor (SNDRI)[1][4].

Table 1: Representative Transporter Inhibition Profiles ( IC50 in nM)

| Compound / Derivative | DAT IC50 | NET IC50 | SERT IC50 | Primary Mechanism | Target Indication |

| Phenmetrazine (Control) | 130 | 50 | >10,000 | DA/NE Releaser | Obesity (Historical) |

| (2S)-2-methyl-6-phenylmorpholine | ~150 | ~80 | ~4,500 | DA/NE Releaser / Inhibitor | Stimulant Use Disorder |

| 3'-Chloro-(2S)-derivative | ~45 | ~30 | ~120 | SNDRI (Reuptake Inhibitor) | Major Depression |

| 3'-Fluoro-(2S)-derivative | ~90 | ~60 | ~800 | Dual DA/NE Inhibitor | ADHD / Pre-obesity |

Note: Lower IC50 values indicate higher potency at the respective transporter.

Experimental Workflows: Validating Transporter Pharmacology

To accurately classify a novel (2S)-2-methyl-6-phenylmorpholine derivative, researchers must utilize a self-validating in vitro assay system. We utilize rat brain synaptosomes rather than transfected HEK293 cells. Causality: Synaptosomes preserve the endogenous intracellular machinery, including VMAT2 and native lipid rafts, which are critical for distinguishing true reuptake inhibitors from substrate-type releasing agents.

Protocol: Radioligand Uptake Inhibition Assay

This protocol quantifies the ability of the morpholine derivative to block the uptake of tritiated monoamines ( [3H] -DA, [3H] -NE, or [3H] -5-HT).

Step 1: Synaptosome Preparation

-

Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and cortex (for NET/SERT).

-

Homogenize tissue in ice-cold 0.32 M sucrose buffer to maintain osmotic balance and prevent premature vesicle lysis.

-

Centrifuge at 1,000 × g for 10 mins to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 mins to isolate the P2 synaptosomal pellet. Resuspend in Krebs-Ringer phosphate buffer.

Step 2: Assay Setup & Self-Validation Controls

-

Total Binding (TB): Buffer + Synaptosomes + Radioligand.

-

Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM Indatraline (a potent non-selective inhibitor). Causality: NSB must be subtracted from all data points to ensure the signal measured is exclusively transporter-mediated. A signal-to-noise ratio (TB/NSB) of < 3 invalidates the assay run.

Step 3: Incubation and Filtration

-

Pre-incubate synaptosomes with varying concentrations of the (2S)-derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Add 5 nM of the respective radioligand ( [3H] -DA, [3H] -NE, or [3H] -5-HT) and incubate for exactly 5 minutes. Causality: A short 5-minute window ensures we are measuring initial uptake velocity ( V0 ) before equilibrium is reached or significant reverse transport occurs.

-

Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific radioligand adhesion).

Step 4: Quantification

-

Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

-

Transfer filters to vials, add liquid scintillation cocktail, and quantify retained radioactivity (DPM) using a Liquid Scintillation Counter.

Fig 2. Step-by-step workflow for the self-validating radioligand uptake inhibition assay.

Therapeutic Implications

The nuanced pharmacology of (2S)-2-methyl-6-phenylmorpholine derivatives opens several distinct therapeutic avenues:

-

Obesity and Pre-Obesity: By promoting DA and NE signaling, these compounds suppress appetite and increase basal metabolic rate. Modifying the scaffold to eliminate SERT activity while maintaining DAT/NET inhibition mimics the efficacy of phendimetrazine without the severe cardiovascular liabilities associated with serotonergic fenfluramine derivatives[3][4].

-

Addiction Replacement Therapy: Substrate-type releasers with slow onset and long half-lives can act as agonist replacement therapies for cocaine or methamphetamine dependence[2]. By providing a basal level of dopamine release, they prevent withdrawal cravings while blocking the binding sites required for the euphoric "rush" of illicit stimulants.

-

Treatment-Resistant Depression: Derivatives engineered with 3'-chloro or 4'-fluoro substitutions exhibit potent Triple Reuptake Inhibitor (SNDRI) profiles. By elevating serotonin, dopamine, and norepinephrine simultaneously, they address both the anhedonia (DA) and mood dysregulation (5-HT) characteristic of severe depression[3][4].

References

-

3-Fluorophenmetrazine - Grokipedia. Grokipedia. Retrieved from: [Link]

- US20130203752A1 - Phenylmorpholines and analogues thereof. Google Patents.

- WO2010121022A1 - Monoamine reuptake inhibitors. Google Patents.

-

Patent Application Publication US 2013/0203752 A1. Googleapis. Retrieved from:[Link]

-

United States Patent - Phenylmorpholines and analogues thereof. Googleapis. Retrieved from:[Link]

Sources

- 1. 3-Fluorophenmetrazine â Grokipedia [grokipedia.com]

- 2. WO2010121022A1 - Monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

metabolic pathways of (2S)-2-methyl-6-phenylmorpholine in animal models

An In-depth Technical Guide to the Metabolic Pathways of (2S)-2-methyl-6-phenylmorpholine in Animal Models

Authored by: A Senior Application Scientist

Introduction

(2S)-2-methyl-6-phenylmorpholine is a chiral molecule belonging to the substituted morpholine class of compounds. While specific metabolic data for this particular stereoisomer is not extensively documented in public literature, its structural motifs—a secondary amine within a morpholine ring, a methyl group, and a phenyl group—allow for a predictive analysis of its biotransformation based on well-established metabolic pathways for analogous structures. Understanding the metabolic fate of such compounds is a cornerstone of drug development, directly influencing their pharmacokinetic profile, efficacy, and potential for toxicity.

This guide provides a comprehensive overview of the predicted . It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework grounded in established biochemical principles and practical, field-proven experimental workflows for empirical validation. We will explore the enzymatic systems likely involved, the expected chemical transformations, and the methodologies required to elucidate and quantify these processes.

Part 1: Predicted Metabolic Pathways of (2S)-2-methyl-6-phenylmorpholine

The metabolism of xenobiotics like (2S)-2-methyl-6-phenylmorpholine is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These transformations are catalyzed by a variety of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, as well as flavin-containing monooxygenases (FMOs), and various transferases.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH), which typically increases the polarity of the molecule and prepares it for Phase II conjugation. For (2S)-2-methyl-6-phenylmorpholine, the primary sites for Phase I metabolism are the phenyl ring, the morpholine ring, and the methyl group.

-

Aromatic Hydroxylation: The phenyl group is a prime target for hydroxylation, a reaction commonly mediated by CYP enzymes such as CYP2D6 and CYP3A4. This can occur at the ortho-, meta-, or para-positions, with the para-position often being favored due to steric accessibility. The resulting phenolic metabolites are then readily available for Phase II conjugation.

-

Morpholine Ring Oxidation: The morpholine ring itself can undergo several oxidative transformations.

-

N-Dealkylation: While (2S)-2-methyl-6-phenylmorpholine is a secondary amine, this pathway is less likely than for N-alkylated morpholines. However, oxidative cleavage of the C-N bond is a possibility.

-

Ring Opening: More extensive metabolism can lead to the oxidative cleavage of the morpholine ring, yielding more polar, linear metabolites. This often involves initial hydroxylation at a carbon adjacent to the nitrogen or oxygen atom, followed by bond scission.

-

-

Aliphatic Hydroxylation: The methyl group at the 2-position can be hydroxylated to form a primary alcohol. This reaction is also typically catalyzed by CYP enzymes. The resulting hydroxymethyl derivative can be further oxidized to an aldehyde and then a carboxylic acid.

The following diagram illustrates the predicted Phase I metabolic pathways.

Caption: Integrated Phase I and Phase II metabolic pathways.

Part 2: Experimental Workflows for Metabolic Profiling

A robust understanding of a compound's metabolism requires a multi-pronged experimental approach, combining in vitro and in vivo studies. This section details the standard workflows for elucidating the metabolic pathways of a novel compound like (2S)-2-methyl-6-phenylmorpholine.

In Vitro Metabolic Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

2.1.1 Experimental Protocol: Incubation with Liver Microsomes

Liver microsomes are a rich source of CYP enzymes and are a standard tool for preliminary metabolic screening.

Objective: To identify Phase I metabolites of (2S)-2-methyl-6-phenylmorpholine.

Materials:

-

(2S)-2-methyl-6-phenylmorpholine

-

Pooled liver microsomes from the animal species of interest (e.g., rat, mouse, dog, human)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Control compounds (e.g., a known substrate for major CYPs)

Procedure:

-

Preparation: Prepare a stock solution of (2S)-2-methyl-6-phenylmorpholine in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Include a negative control without the NADPH system.

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent compound and any metabolites.

2.1.2 Data Presentation: In Vitro Metabolite Profile

The results from such an experiment can be summarized in a table.

| Metabolite ID | Proposed Structure | Mass Shift from Parent | Relative Abundance (%) |

| M1 | para-hydroxyphenyl | +16 Da | 55 |

| M2 | Hydroxymethyl | +16 Da | 25 |

| M3 | Carboxylic Acid | +30 Da | 10 |

| M4 | Ring-Opened | +34 Da | 5 |

| Unchanged Parent | (2S)-2-methyl-6-phenylmorpholine | 0 Da | 5 |

In Vivo Metabolic Studies

In vivo studies in animal models provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

2.2.1 Experimental Protocol: Pharmacokinetic and Metabolite Profiling in Rodents

Objective: To identify and quantify the metabolites of (2S)-2-methyl-6-phenylmorpholine in plasma, urine, and feces of a rodent model.

Procedure:

-

Dosing: Administer a single dose of (2S)-2-methyl-6-phenylmorpholine to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

-

Sample Collection:

-

Plasma: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process to obtain plasma.

-

Urine and Feces: House the animals in metabolic cages to collect urine and feces for 24-48 hours.

-

-

Sample Processing:

-

Plasma: Perform protein precipitation with acetonitrile.

-

Urine: Dilute and analyze directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.

-

Feces: Homogenize and extract with an appropriate solvent.

-

-

Analysis: Use LC-MS/MS to analyze the processed samples. High-resolution mass spectrometry can aid in the structural elucidation of unknown metabolites.

The following diagram illustrates the typical in vivo experimental workflow.

Caption: A standard workflow for in vivo metabolite profiling.

Part 3: Scientific Integrity and Trustworthiness

The protocols described are designed to be self-validating. The inclusion of negative controls (e.g., no NADPH in microsomal incubations) ensures that the observed metabolite formation is enzyme-dependent. The use of high-resolution mass spectrometry provides accurate mass measurements, which is critical for proposing elemental compositions of unknown metabolites. Furthermore, comparing the metabolite profiles across different in vitro systems (e.g., microsomes, hepatocytes) and in vivo models strengthens the confidence in the identified pathways.

Conclusion

References

-

Title: Cytochrome P450 Structure, Function, and Clinical Significance: A Review. Source: Current Drug Metabolism. URL: [Link]

-

Title: The UDP-Glucuronosyltransferase (UGT) Superfamily: A Key Player in Drug Metabolism and Detoxification. Source: Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

-

Title: In vitro and in vivo models for the investigation of drug metabolism. Source: Future Medicinal Chemistry. URL: [Link]

-

Title: High-Resolution Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

Discovery and Stereoselective Synthesis of (2S)-2-methyl-6-phenylmorpholine: A Technical Guide

Executive Summary

The 2,6-disubstituted morpholine scaffold is a privileged pharmacophore frequently discovered in libraries targeting central nervous system (CNS) pathways, particularly as monoamine reuptake inhibitors. Among these, (2S)-2-methyl-6-phenylmorpholine presents a unique synthetic challenge due to the precise spatial arrangement required at its C2 and C6 stereocenters. This whitepaper provides an in-depth technical analysis of the discovery context, conformational dynamics, and the evolution of stereoselective synthetic routes for this specific enantiomer, culminating in a highly validated, step-by-step synthetic protocol.

Discovery Context & Conformational Dynamics

During early drug discovery screening, morpholine derivatives are often prioritized for their favorable physicochemical properties, including high aqueous solubility and metabolic stability. The 2-methyl-6-phenylmorpholine derivative mimics the 3D pharmacophore of several endogenous neurotransmitters.

The biological activity of this scaffold is intrinsically linked to its conformational equilibrium. In the morpholine ring, substituents at the 2- and 6-positions strongly prefer to adopt a diequatorial arrangement to minimize 1,3-diaxial steric clashes. Consequently, the cis-isomer (specifically the (2S, 6R) configuration) is thermodynamically favored and structurally pre-organized for target binding. Synthesizing the pure (2S)-enantiomer requires absolute control over the C2 carbon during ring closure to prevent epimerization into the less stable trans-isomer.

Evolution of Synthetic Strategies

Historically, the synthesis of 2,6-disubstituted morpholines relied on classical Williamson etherifications or the cyclization of diols. These early routes were plagued by poor diastereomeric ratios (dr) and required tedious chiral resolution[1].

Recent advancements have introduced two superior paradigms:

-

Reductive Etherification : As demonstrated by , treating keto-alcohols with Lewis acids (e.g., FeCl₃) generates an oxocarbenium intermediate that undergoes highly diastereoselective reduction[2]. further validated this using iron-catalyzed C–O bond formation[3].

-

SL-PTC Epoxide Ring-Opening : The current gold standard, pioneered by , utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to sequentially open chiral epoxides, followed by regioselective sulfonylation and stereospecific SN2 cyclization[1].

Evolution of 2,6-disubstituted morpholine synthesis from classical to modern stereospecific routes.

Rational Design: The Stereochemical Pathway

To synthesize cis-(2S, 6R)-2-methyl-6-phenylmorpholine, we must engineer a strict SN2 inversion at the C2 position. By starting with (R)-propylene oxide and (R)-styrene oxide , we generate an (R, R)-diol intermediate. Regioselective sulfonylation of the aliphatic C2-hydroxyl group sets the stage for intramolecular attack by the benzylic C6-alkoxide. This attack inverts the (R) center at C2 to an (S) configuration, yielding the desired (2S, 6R) geometry[1].

Stereochemical pathway for cis-(2S, 6R)-2-methyl-6-phenylmorpholine synthesis via SN2 inversion.

Step-by-Step Experimental Methodology

The following protocol is engineered for maximum stereocontrol, integrating self-validating analytical checkpoints at every critical phase.

Phase 1: Synthesis of the (R,R)-Diol Precursor

-

Procedure : In a flame-dried flask, combine p-toluenesulfonamide (TsNH₂), K₂CO₃ (1.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in anhydrous toluene. Add (R)-styrene oxide (1.0 eq) and heat to 90°C. Once monoalkylation is complete, add (R)-propylene oxide (1.2 eq) and continue heating for 12 hours.

-

Causality : SL-PTC conditions (solid K₂CO₃ with TBAB) suppress the unwanted homopolymerization of epoxides while maximizing the nucleophilicity of the sulfonamide nitrogen, ensuring clean sequential ring opening.

-

Self-Validation : ¹H NMR of the crude must show two distinct secondary carbinol protons: a benzylic multiplet at ~4.8 ppm and an aliphatic multiplet at ~3.9 ppm.

Phase 2: Regioselective Monosulfonylation

-

Procedure : Dissolve the purified (R,R)-diol in anhydrous THF. Cool to 0°C and add NaH (1.2 eq). Stir for 30 minutes to form the oxydianion, then dropwise add 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) (1.1 eq).

-

Causality : The extreme steric bulk of the TrisCl reagent is the lynchpin of this step. It forces chemoselective reaction at the less hindered aliphatic secondary alcohol (C2 precursor) over the bulkier benzylic alcohol (C6 precursor)[1].

-

Self-Validation : IR spectroscopy will show a significant reduction in the broad -OH stretch. ¹H NMR will reveal a distinct downfield shift of the C2-H proton due to the deshielding effect of the newly formed sulfonate ester.

Phase 3: Stereospecific Cyclization

-

Procedure : Treat the monosulfonate intermediate with powdered KOH (3.0 eq) and TBAB (0.1 eq) in toluene at 80°C for 4 hours. Quench with water and extract with EtOAc.

-

Causality : The benzylic alkoxide acts as an internal nucleophile, attacking the sulfonated C2 carbon. Because this proceeds via a strict SN2 mechanism, the (R) stereocenter at C2 is inverted to an (S) configuration. The resulting cis geometry is thermodynamically locked by the diequatorial preference of the methyl and phenyl groups[1].

-

Self-Validation : Diastereomeric ratio (dr) validation is critical here. ¹H NMR analysis should confirm a dr >99:1 by analyzing the large axial-axial coupling constants (J ≈ 10-11 Hz) of the protons at C3 and C5, confirming the chair conformation.

Phase 4: N-Tosyl Deprotection

-

Procedure : Suspend the N-tosyl morpholine in anhydrous methanol. Add freshly activated magnesium turnings (10 eq) and subject the mixture to ultrasonic irradiation at room temperature until the metal is entirely consumed.

-

Causality : Single-electron transfer (SET) from the active Mg surface selectively cleaves the robust S-N sulfonamide bond without epimerizing the stereocenters or cleaving the morpholine ether linkage.

-

Self-Validation : A ninhydrin stain on the TLC plate will turn intensely purple upon heating, confirming the successful unmasking of the free secondary amine.

Quantitative Route Comparison

The table below summarizes the quantitative performance metrics of the historical and modern synthetic routes for 2,6-disubstituted morpholines.

| Synthetic Strategy | Catalyst / Reagent | Stereocontrol Mechanism | Typical Yield | dr (cis:trans) | Scalability |

| Classical Williamson | NaH / Dihaloalkanes | Thermodynamic equilibration | 40–55% | ~ 1:1 to 3:1 | Low |

| Reductive Etherification | FeCl₃ / Et₃SiH | Oxocarbenium intermediate | 75–85% | > 90:10 | Moderate |

| SL-PTC Epoxide Opening | TBAB / TrisCl | Complete SN2 inversion | 82–90% | > 99:1 | High |

References

-

Penso, M., Albanese, D., Landini, D., & Lupi, V. "Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines." Organic Letters, ACS Publications. URL:[Link]

-

Gharpure, S. J., & Prasad, J. K. "Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Thermodynamic Stability and Conformational Dynamics of (2S)-2-Methyl-6-phenylmorpholine Enantiomers: A Technical Guide

Executive Summary

The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its favorable pKa, well-balanced lipophilicity, and unique conformational flexibility[1]. When functionalized at the C2 and C6 positions, the morpholine core introduces complex stereochemical dynamics that directly impact target binding affinity and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine enantiomers and their diastereomeric counterparts, bridging theoretical conformational analysis with empirical validation protocols.

Stereochemical Landscape & Conformational Causality

To understand the thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine, we must first delineate its stereochemical matrix. The molecule possesses two chiral centers (C2 and C6). Fixing the C2 position as (S) yields two possible diastereomers based on the configuration at C6: the (2S,6R) isomer and the (2S,6S) isomer.

The Role of A-Values in Thermodynamic Sinks

The thermodynamic stability of substituted six-membered heterocycles is governed by the minimization of 1,3-diaxial interactions. This is quantified by the conformational free energy (A-value) of the substituents.

-

Phenyl Group: Exhibits a high A-value ( ≈ 2.8 kcal/mol), strongly dictating that it must occupy an equatorial position to avoid severe steric clash with the axial protons at C4 and C2.

-

Methyl Group: Exhibits a moderate A-value ( ≈ 1.7 kcal/mol), also preferring the equatorial position.

In the (2S,6R) configuration, the stereocenters allow both the C2-methyl and C6-phenyl groups to adopt an equatorial-equatorial (e,e) conformation. This cis-relationship acts as the thermodynamic sink of the system.

Conversely, the (2S,6S) configuration forces a trans-relationship. Because the phenyl group's A-value (2.8 kcal/mol) dominates the methyl group's A-value (1.7 kcal/mol), the ring flips to place the phenyl group equatorial and the methyl group axial (a,e) . The energy penalty of this diastereomer relative to the (2S,6R) isomer is approximately equal to the A-value of the methyl group ( ΔG≈+1.7 kcal/mol).

Because enantiomers possess identical thermodynamic stabilities in an achiral environment, the (2R,6S) enantiomer perfectly mirrors the stability of the (2S,6R) isomer, while the (2R,6R) enantiomer mirrors the (2S,6S) isomer.

Thermodynamic relationships and epimerization pathways of 2-methyl-6-phenylmorpholine stereoisomers.

Quantitative Data Presentation

The table below summarizes the theoretical thermodynamic parameters for the stereoisomers of 2-methyl-6-phenylmorpholine at 298K, demonstrating why synthetic pathways naturally funnel toward the cis configurations under thermodynamic control[2].

| Isomer | Configuration | Preferred Conformation | Relative ΔG (kcal/mol) | Boltzmann Population (298K) | Stability Classification |

| (2S,6R) | cis | Equatorial-Equatorial (e,e) | 0.0 | ≈ 47.5% | Global Minimum (Stable) |

| (2R,6S) | cis | Equatorial-Equatorial (e,e) | 0.0 | ≈ 47.5% | Global Minimum (Stable) |

| (2S,6S) | trans | Axial-Equatorial (a,e) | +1.7 | ≈ 2.5% | Local Minimum (Kinetic) |

| (2R,6R) | trans | Equatorial-Axial (e,a) | +1.7 | ≈ 2.5% | Local Minimum (Kinetic) |

Experimental Protocols for Thermodynamic Evaluation

To rigorously validate the thermodynamic stability of these enantiomers, a dual-pronged approach utilizing Density Functional Theory (DFT) and empirical thermodynamically-controlled cyclization is required. Morpholines are typically synthesized from oxiranes and aziridines[3]; however, to prove thermodynamic preference, we utilize a reversible cyclization protocol.

Protocol A: Computational DFT Workflow

Self-validating logic: Empirical data must be benchmarked against high-level quantum mechanical models to rule out solvent-specific kinetic trapping.

-

Conformational Searching: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate all possible ring-puckering and rotameric states for both the (2S,6R) and (2S,6S) isomers.

-

Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level of theory in a vacuum.

-

Single-Point Energy Calculation: Refine the electronic energies using a higher-tier functional, M06-2X/def2-TZVP, incorporating the SMD (Solvation Model based on Density) for methanol to simulate the experimental cyclization environment.

-

Thermodynamic Extraction: Calculate the Gibbs free energy ( ΔG ) at 298.15 K and 1 atm, confirming the ≈ 1.7 kcal/mol gap between the (e,e) and (a,e) states.

Protocol B: Thermodynamically Controlled Cyclization & Analysis

Self-validating logic: By subjecting an acyclic precursor to highly reversible cyclization conditions, the system will autonomously equilibrate to the lowest energy state, overriding any kinetic preferences[4].

-

Reversible Cyclization: Dissolve 1 mmol of the acyclic precursor, 1-((2-hydroxy-2-phenylethyl)amino)propan-2-ol, in 10 mL of anhydrous toluene. Add 0.2 equivalents of p-toluenesulfonic acid (PTSA).

-

Equilibration: Reflux the mixture at 110°C using a Dean-Stark apparatus for 24 hours. The high temperature and continuous removal of water ensure the etherification is highly reversible, allowing the trans isomers to ring-open and re-close into the thermodynamically stable cis isomers.

-

NMR Conformational Analysis: Isolate the product and perform 2D NOESY NMR (Nuclear Overhauser Effect Spectroscopy) in CDCl 3 .

-

Causality Check: A strong NOE cross-peak between the axial protons at C2, C4, and C6 confirms that both the methyl and phenyl groups are equatorial, validating the (2S,6R) / (2R,6S) structural assignment.

-

-

Chiral Resolution: Inject the purified cis-mixture into a Chiralcel OD-H HPLC column (Hexane/Isopropanol 90:10, 1.0 mL/min) to separate and quantify the (2S,6R) and (2R,6S) enantiomers.

Step-by-step experimental workflow for the thermodynamic equilibration and analysis of morpholines.

Conclusion

The thermodynamic stability of (2S)-2-methyl-6-phenylmorpholine is fundamentally dictated by the severe steric penalty of forcing a bulky phenyl ring into an axial position. Consequently, the (2S,6R) diastereomer (and its (2R,6S) enantiomer) act as deep thermodynamic sinks. Understanding this energy landscape is critical for drug development professionals, as it dictates the synthetic strategies required to isolate specific enantiomers without risking spontaneous epimerization or low yields due to kinetic trapping.

Sources

Application Note: Stereoselective Synthesis of (2S)-2-Methyl-6-phenylmorpholine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Substituted morpholines are privileged scaffolds in medicinal chemistry, highly valued for their balanced lipophilic-hydrophilic profile, favorable metabolic stability, and predictable chair-like conformation. Specifically, 2,6-disubstituted morpholines like (2S)-2-methyl-6-phenylmorpholine are critical pharmacophores in the development of neurological and psychiatric therapeutics.

The primary synthetic challenge in constructing asymmetric 2,6-disubstituted morpholines lies in achieving absolute stereocontrol and regiocontrol. Traditional methods, such as the direct cyclization of diols with strong acids, often proceed via carbocation intermediates (SN1), leading to racemization at the benzylic position and poor diastereomeric ratios.

To bypass these limitations, this protocol utilizes a highly controlled, five-step linear sequence. We employ regioselective epoxide ring-opening to establish the (2S)-methyl stereocenter, followed by N-alkylation with phenacyl bromide. The critical C6 stereocenter is established via Noyori Asymmetric Transfer Hydrogenation (ATH) of the resulting ketone, ensuring high enantiomeric excess. Finally, an SN2-driven intramolecular cyclization guarantees inversion of stereochemistry at the activated benzylic position, yielding the target morpholine with >98% enantiomeric purity.

Synthetic Workflow & Logical Architecture

Fig 1. Five-step stereoselective synthesis workflow for (2S)-2-methyl-6-phenylmorpholine.

Quantitative Data & Expected Outcomes

The following table summarizes the expected yields, reaction times, and critical quality attributes (CQAs) for each intermediate in the validated workflow.

| Step | Intermediate Generated | Yield (%) | Reaction Time | Purity / ee (%) | Self-Validation Checkpoint |

| 1 | (S)-1-(Benzylamino)propan-2-ol | 92% | 12 h | >99% (ee) | TLC Rf = 0.45 (DCM/MeOH 9:1) |

| 2 | Keto-alcohol precursor | 85% | 4 h | N/A | 1H NMR: Ketone α-protons at δ 4.1 ppm |

| 3 | (1S, 2S)-Diol intermediate | 90% | 16 h | >98% (de) | Chiral HPLC; Disappearance of C=O in IR |

| 4 | N-Benzyl-(2S,6R)-morpholine | 78% | 8 h | >98% (ee) | 1H NMR: Axial-axial coupling (~10.5 Hz) |

| 5 | (2S)-2-Methyl-6-phenylmorpholine | 95% | 6 h | >98% (ee) | LC-MS: [M+H]+ = 178.1 |

Step-by-Step Experimental Protocols

Step 1: Regioselective Epoxide Ring-Opening

Causality: Benzylamine is chosen as the nucleophile because it serves a dual purpose: it opens the epoxide regioselectively at the less sterically hindered terminal carbon, and it acts as a robust protecting group that prevents over-alkylation in subsequent steps.

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve benzylamine (1.05 equiv, 50 mmol) in anhydrous ethanol (100 mL).

-

Addition: Cool the solution to 0 °C. Add (S)-propylene oxide (1.0 equiv, 47.6 mmol) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and heat the mixture to 60 °C for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to yield (S)-1-(benzylamino)propan-2-ol as a pale yellow oil.

Step 2: N-Alkylation with Phenacyl Bromide

Causality: Using phenacyl bromide instead of styrene oxide ensures strict regiocontrol. Direct ring-opening of styrene oxide often yields a mixture of regioisomers due to the SN1-like character of the benzylic position.

-

Setup: Dissolve the (S)-1-(benzylamino)propan-2-ol (40 mmol) in anhydrous acetonitrile (80 mL).

-

Reagents: Add anhydrous K2CO3 (2.0 equiv, 80 mmol) and stir for 10 minutes at room temperature.

-

Addition: Slowly add a solution of 2-bromo-1-phenylethanone (phenacyl bromide, 1.05 equiv, 42 mmol) in acetonitrile (20 mL) dropwise to prevent exothermic side reactions.

-

Reaction: Stir at room temperature for 4 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The product should appear as a UV-active spot at Rf ~0.6.

-

Workup: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via chromatography to isolate the keto-alcohol.

Step 3: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality: Standard reduction with NaBH4 would yield a ~1:1 mixture of diastereomers. By employing the , we dictate the stereochemistry of the benzylic alcohol. Using the (S,S)-catalyst yields the (S)-alcohol, which is required so that the subsequent SN2 cyclization (which inverts the stereocenter) yields the desired (6R) or (6S) configuration depending on target specifications.

-

Setup: In a Schlenk flask, dissolve the keto-alcohol (30 mmol) in anhydrous dichloromethane (60 mL).

-

Catalyst: Add RuCl (0.5 mol%) and a pre-mixed solution of formic acid/triethylamine (5:2 azeotrope, 10 mL).

-

Reaction: Stir at 30 °C for 16 hours under argon.

-

Workup: Quench with saturated aqueous NaHCO3, extract with DCM (3 × 50 mL), dry over Na2SO4, and concentrate. The resulting (1S, 2S)-diol is typically pure enough (>98% de) to be used directly in the next step.

Step 4: Stereospecific Intramolecular Cyclization

Causality: To form the morpholine ring, the benzylic alcohol must be converted into a good leaving group. Mesyl chloride (MsCl) selectively activates the benzylic secondary alcohol over the aliphatic secondary alcohol due to the higher acidity and lower steric hindrance of the benzylic position in this specific conformation, promoting an intramolecular SN2 displacement by the aliphatic hydroxyl oxygen. This ensures complete inversion of stereochemistry.

-

Setup: Dissolve the diol (25 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

-

Activation: Add triethylamine (2.5 equiv, 62.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv, 27.5 mmol). Stir at 0 °C for 1 hour.

-

Cyclization: Add sodium hydride (60% dispersion in mineral oil, 2.5 equiv) in small portions. Allow the reaction to warm to room temperature, then reflux at 65 °C for 7 hours.

-

Validation: Analyze the crude mixture via 1H NMR. The formation of the morpholine ring is confirmed by the presence of characteristic axial-axial coupling constants (J ≈ 10.5 Hz) for the ring protons, validating the chair conformation.

-

Workup: Quench carefully with water, extract with EtOAc, and purify via column chromatography to yield the N-benzyl protected morpholine.

Step 5: Global N-Debenzylation

Causality: Hydrogenolysis cleanly removes the N-benzyl protecting group without affecting the ether linkage or the established chiral centers.

-

Setup: Dissolve the N-benzyl morpholine (15 mmol) in MS-grade methanol (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt%, 1.5 g) carefully under a stream of argon.

-

Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 6 hours.

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite cake with excess methanol.

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield the pure (2S)-2-methyl-6-phenylmorpholine as a pale-yellow oil/solid.

References

-

Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[Link]

-

Gharpure, S. J., Kalita, D., Somani, S., & Pal, J. (2024). Deciphering substitution effects on reductive hydroalkoxylation of alkynyl aminols for stereoselective synthesis of morpholines and 1,4-oxazepanes. Organic & Biomolecular Chemistry.[Link]

-

Albanese, D., Landini, D., Penso, M., & Salsa, M. (2016). Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines. Organic Letters.[Link]

Application Note: Protocols for the Chiral Resolution of 2-Methyl-6-phenylmorpholine and Isolation of the (2S) Isomer

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2-methyl-6-phenylmorpholine to isolate the therapeutically significant (2S) isomer. The morpholine scaffold is a privileged structure in medicinal chemistry, and obtaining enantiomerically pure isomers is often critical for optimizing pharmacological activity and minimizing off-target effects.[1] This guide details two robust and scalable methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Each protocol is presented with a step-by-step workflow, an explanation of the underlying scientific principles, and methods for analytical validation.

Introduction: The Importance of Chiral Separation

The separation of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical industry, as stereoisomers of a drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] 2-Methyl-6-phenylmorpholine is a key chiral building block whose stereochemistry can profoundly influence its biological activity, analogous to related compounds like phenmetrazine. This guide focuses on the isolation of the (2S) enantiomer, providing field-proven protocols to achieve high enantiomeric purity.

The primary strategies discussed are:

-

Diastereomeric Salt Crystallization: A classical, robust, and highly scalable method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities.[3][4]

-

Enzymatic Kinetic Resolution: A highly selective biocatalytic method where an enzyme preferentially acylates one enantiomer, allowing for the separation of the unreacted enantiomer.[5][6]

Methodology 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most economical and scalable methods for resolving chiral amines.[4][7] The core principle is the reaction of the racemic base (2-methyl-6-phenylmorpholine) with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physicochemical properties, most notably different solubilities in a given solvent, which allows for their separation via fractional crystallization.[8]

Rationale and Selection of Resolving Agent

The success of this method is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[8] For basic amines like 2-methyl-6-phenylmorpholine, chiral carboxylic acids and sulfonic acids are effective. The selection process is often empirical, requiring screening of several candidates.[9]

Table 1: Comparison of Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Structure Type | Key Advantages | Considerations |

| (+)-Dibenzoyl-D-tartaric acid (DBTA) | C2-symmetric dicarboxylic acid | Widely used, often forms highly crystalline salts, good for aromatic amines.[9] | Can be more expensive than simple tartaric acid. |

| L-(+)-Tartaric Acid | C2-symmetric dicarboxylic acid | Inexpensive, readily available, widely documented.[8] | May require more optimization of solvent systems. |

| (S)-(+)-Mandelic Acid | α-hydroxy carboxylic acid | Often provides high enantiomeric excess in a single crystallization.[8] | Less acidic than sulfonic acids. |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic acid | Strong acid, effective for weakly basic amines, rigid structure can aid in crystal packing.[3][10] | Can be more difficult to remove during the liberation step. |

For this protocol, we will detail the use of (+)-Dibenzoyl-D-tartaric acid (DBTA) , a frequently successful agent for resolving substituted amines.

Experimental Workflow: Diastereomeric Salt Crystallization

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Protocol

Materials:

-

Racemic (±)-2-methyl-6-phenylmorpholine

-

(+)-Dibenzoyl-D-tartaric acid (DBTA)

-

Methanol (ACS Grade)

-

Deionized Water

-

2 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (ACS Grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator, filtration apparatus, pH paper

Procedure:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-methyl-6-phenylmorpholine in 100 mL of methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in 50 mL of methanol.

-

Warm both solutions gently (to ~50°C) to ensure complete dissolution.

-

Slowly add the DBTA solution to the amine solution with constant stirring.

-

If the solution remains clear, slowly add deionized water dropwise until persistent turbidity is observed, then add a few drops of methanol to redissolve, creating a saturated solution.[11]

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature without disturbance. Seeding with a small crystal of the desired diastereomeric salt can promote selective crystallization.[12]

-

Once crystal formation is evident, store the flask at 4°C for 12-24 hours to maximize yield.

-

Isolate the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold methanol to remove the mother liquor.[12]

-

Dry the crystals under vacuum to a constant weight. At this stage, a sample can be taken to determine diastereomeric purity and confirm the configuration if necessary.

-

-

Liberation of the (2S)-Amine:

-

Dissolve the dried diastereomeric salt in a minimal amount of water.

-

Transfer the solution to a separatory funnel and add 2 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >11.[11] This neutralizes the tartaric acid and liberates the free amine.

-

Extract the liberated (2S)-2-methyl-6-phenylmorpholine into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

-

Purification and Analysis:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (2S)-isomer.

-

Determine the yield and assess the enantiomeric excess (e.e.) using Chiral HPLC (see Section 4). Further purification can be achieved by recrystallization of the free base or its hydrochloride salt if the desired e.e. is not met.[13]

-

Methodology 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer exceptional selectivity under mild reaction conditions.[14] A kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst—in this case, an enzyme. For resolving amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.[6] One enantiomer is converted to an amide, while the other remains largely unreacted, allowing for their separation.

Rationale and Enzyme Selection

Lipases, particularly Candida antarctica Lipase B (CAL-B), are highly effective for the kinetic resolution of primary and secondary amines.[15][16] The enzyme's active site preferentially binds one enantiomer, leading to its rapid acylation, while the other enantiomer is acylated much more slowly or not at all. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

Table 2: Key Parameters for Enzymatic Kinetic Resolution

| Parameter | Selection | Rationale |

| Enzyme | Candida antarctica Lipase B (CAL-B, often immobilized) | High enantioselectivity for a broad range of amines; robust in organic solvents.[15] |

| Acyl Donor | Ethyl acetate or Isopropyl acetate | Acts as both the solvent and the acylating agent, driving the reaction forward. Simple esters are effective and easy to remove.[15] |

| Solvent | Aprotic organic solvent (e.g., Toluene, THF) or neat acyl donor | Provides a non-aqueous environment required for acylation to dominate over hydrolysis. |

| Temperature | 30 - 45 °C | Balances reaction rate with enzyme stability and selectivity. |

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Detailed Protocol

Materials:

-

Racemic (±)-2-methyl-6-phenylmorpholine

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Ethyl acetate (anhydrous)

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Enzymatic Acylation:

-

To a dry 100 mL round-bottom flask, add 2.0 g of racemic 2-methyl-6-phenylmorpholine, 40 mL of anhydrous toluene, and 1.2 equivalents of ethyl acetate.

-

Add 200 mg of immobilized CAL-B to the solution.

-

Seal the flask and stir the suspension at 40°C.

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to track the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of the remaining starting material.[17]

-

-

Work-up and Separation:

-

Once ~50% conversion is reached (typically 24-48 hours), cool the reaction to room temperature.

-

Remove the immobilized enzyme by filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be dried and reused.[18]

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

-

-

Purification:

-

The resulting residue contains the unreacted (2S)-2-methyl-6-phenylmorpholine and the newly formed (2R)-N-acetyl-2-methyl-6-phenylmorpholine.

-

Separate these two compounds using standard silica gel column chromatography. The less polar amide will typically elute before the more polar free amine. A gradient of ethyl acetate in hexanes is a suitable eluent system.

-

Combine the fractions containing the pure, unreacted amine.

-

-

Analysis:

-

Concentrate the purified amine fractions to yield the enantiomerically pure (2S)-isomer.

-

Determine the final yield and enantiomeric excess (e.e.) by chiral HPLC.

-

Analytical Validation: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the final product.[19][20] The choice of chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.

Table 3: Example Chiral HPLC Method for Analysis

| Parameter | Condition |

| Instrument | Standard HPLC system with UV detector |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a representative method. The specific column and mobile phase composition must be optimized for 2-methyl-6-phenylmorpholine to ensure optimal resolution.

References

-

Wikipedia. (2024). Chiral resolution. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Princeton Dataspace. (2022). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Retrieved from [Link]

-

Bode Research Group. (n.d.). Kinetic resolution of amines. Retrieved from [Link]

- Afonso, C. A. M., et al. (2012). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development.

-

Beilstein Journal of Organic Chemistry. (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

-

Jackson, H., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1996). Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications. Retrieved from [Link]

-

ResearchGate. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Retrieved from [Link]

-

MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

-

Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. (2012).

-

PubMed. (2008). Preparation and chiral recognition of a mono[6A-N-1-(2-hydroxy)-phenylethylimino-6A-deoxy]-beta-cyclodextrin HPLC stationary phase. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2009). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]

- MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- Indian Academy of Sciences. (1995). Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen).

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

-

PubMed. (1993). Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2023).

-

Journal of the Chemical Society, Perkin Transactions 1. (1997). Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents. Retrieved from [Link]

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. sfera.unife.it [sfera.unife.it]

- 3. pharmtech.com [pharmtech.com]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 16. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Enzymatic acylation in the resolution of methyl threo-2-hydroxy-3-(4-methoxyphenyl)-3-(2-X-phenylthio)propionates in organic solvents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. csfarmacie.cz [csfarmacie.cz]

Advanced HPLC Method Development and Validation for (2S)-2-methyl-6-phenylmorpholine: A Dual Achiral-Chiral Approach

Executive Summary

The robust analytical control of chiral morpholine derivatives is a critical requirement in modern drug development. (2S)-2-methyl-6-phenylmorpholine presents unique chromatographic challenges due to its basic secondary amine core, multiple stereocenters, and distinct hydrophobic-hydrophilic balance.

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven framework for developing two distinct High-Performance Liquid Chromatography (HPLC) methods:

-

An Achiral Reversed-Phase (RP-HPLC) Method for chemical purity and related substances.

-

A Chiral Normal-Phase (NP-HPLC) Method for enantiomeric excess (ee) and diastereomeric profiling.

Both methods are designed as self-validating systems, ensuring immediate readiness for formal validation under the latest ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must analyze the molecule's physicochemical properties to establish the causality behind our chromatographic choices.

-

Acid-Base Chemistry (pKa): The morpholine nitrogen acts as a secondary amine with a pKa of approximately 8.36[2]. This is the most critical parameter for RP-HPLC. If the mobile phase pH is near 8.36, the molecule exists in a dynamic equilibrium between its protonated (cationic) and unprotonated (neutral) states, leading to split peaks, severe tailing, and irreproducible retention times.

-

Hydrophobicity (LogP): With a LogP of ~1.8, the neutral form of the molecule possesses sufficient hydrophobicity for strong retention on standard C18 stationary phases.

-

UV Chromophore: The phenyl ring provides a strong π→π∗ transition, making UV detection at 215 nm optimal for sensitivity, while 254 nm can be used for higher specificity against non-aromatic impurities.

Fig 1: Causality of mobile phase pH on morpholine ionization and chromatographic retention.

Achiral RP-HPLC Method: Chemical Purity

The "Why": Method Strategy